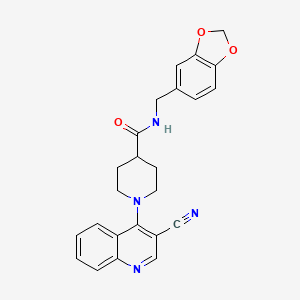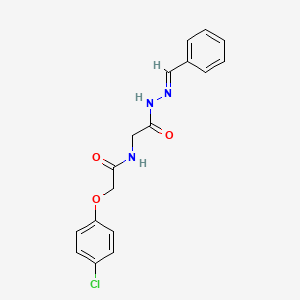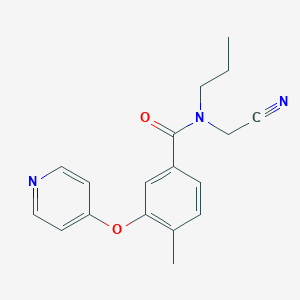
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperidine ring, a naphthalene ring, and a pyridine ring . The piperidine ring is connected to the pyridine ring via an ether linkage, and the naphthalene ring is connected to the piperidine ring via a ketone linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with three different aromatic systems (the pyridine, piperidine, and naphthalene rings) connected by an ether and a ketone linkage . This complexity could potentially give rise to interesting chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Anticancer Activity
A study by Gouhar and Raafat (2015) involved the synthesis of a related compound, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone. This compound was then reacted with different nucleophiles to produce new compounds evaluated for their anticancer properties (Gouhar & Raafat, 2015).
Neuroprotective Activities
Zhong et al. (2020) synthesized a series of aryloxyethylamine derivatives, including compounds similar to the one , and evaluated their neuroprotective effects. They found that these compounds protected rat pheochromocytoma cells against glutamate-induced cell death and showed significant neuroprotective activity in vivo in mice models of acute cerebral ischemia (Zhong et al., 2020).
Chemosensors for Metal Ions
Gosavi-Mirkute et al. (2017) studied naphthoquinone-based compounds closely related to the one mentioned. They developed chemosensors for transition metal ions, showing that these compounds could selectively detect Cu2+ ions in certain solvents (Gosavi-Mirkute et al., 2017).
Structural and Spectroscopic Studies
Karthik et al. (2021) investigated the structural, optical, and thermal properties of a similar compound, focusing on its potential applications in materials science. They utilized various spectroscopic techniques and theoretical calculations to understand the compound's properties (Karthik et al., 2021).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized derivatives of a closely related compound and evaluated their in vitro antibacterial and antifungal activities. They found that some derivatives exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Conformational and Electronic Properties
Anandhy et al. (2017) conducted a comprehensive study on the molecular structure, spectroscopic properties, and electronic parameters of a similar compound. This research contributes to the understanding of the compound's potential in various chemical and biological applications (Anandhy et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors .
Mode of Action
The compound is a prodrug , which means it is metabolically converted into its active form inside the body. It is converted by liver carboxyesterase (CES1) to its active drug . The active drug selectively inhibits PCSK9 protein synthesis . This inhibition is achieved with an IC50 value of 3.7 μM by in vitro hPCSK9 translation .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis affects the cholesterol homeostasis pathway .
Pharmacokinetics
After oral administration, the active drug reaches a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . In humanized PCSK9 mice, plasma PCSK9 levels were lowered by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to a decrease in LDL-C levels, which could potentially be beneficial in the treatment of conditions like hypercholesterolemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary depending on factors such as the individual’s genetic makeup, age, and health status . Additionally, factors such as diet and lifestyle can influence cholesterol levels and thus the compound’s efficacy .
Propiedades
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWMAMBLGUZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)


![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)
![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)



![2-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

